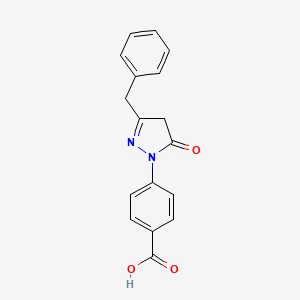

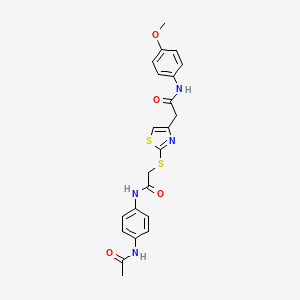

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide, also known as Cpd-5, is a synthetic compound that has been recently developed for scientific research purposes. This compound has been shown to have potential applications in various fields of research, including cancer biology, neuroscience, and immunology.

科学的研究の応用

Organic Synthesis and C-H Bond Functionalization

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The compound is fully characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . Its significance lies in possessing an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. By controlling which C-H bond undergoes activation, this compound contributes to expedient chemical synthesis and step-economy. The chelation-assistance provided by the directing group promotes the formation of cyclometallated complexes, allowing selective functionalization of specific C-H bonds .

Antimicrobial Activity

Interaction studies with α-, β-, and ω-amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Experimental testing demonstrated antibacterial activity against Mycobacterium luteum and antifungal properties . This suggests potential applications in drug development and combating microbial infections.

Chiral Separation

A related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide, was studied for efficient amidation of weak amines. Chiral separation by supercritical fluid chromatography (SFC) was explored, highlighting its utility in enantioselective synthesis . This application is relevant in pharmaceutical and fine chemical industries.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction of the resulting product with 4-aminobenzamide.", "Starting Materials": [ "9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid", "4-hydroxy-3-methoxybenzaldehyde", "4-aminobenzamide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 2: Reduction of the product from step 1 with sodium borohydride in methanol to form 4-(9,10-dihydroanthracen-9,10-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 3: Reaction of the product from step 2 with 4-aminobenzamide in ethanol in the presence of sodium hydroxide to form N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by washing with water, drying, and recrystallization from ethanol.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

CAS番号 |

477554-96-4 |

製品名 |

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide |

分子式 |

C24H13NO5 |

分子量 |

395.37 |

IUPAC名 |

N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |

InChIキー |

APRNMPPBLCYPJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)

![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)

![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)

![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)

![4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2711635.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711637.png)

![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)